2-Fluoro-2-(2-methoxyphenyl)acetic acid
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Overview
Description
2-Fluoro-2-(2-methoxyphenyl)acetic acid is an organic compound with the molecular formula C9H9FO3 It is a derivative of acetic acid, where the hydrogen atom in the alpha position is replaced by a 2-fluoro-2-(2-methoxyphenyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(2-methoxyphenyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxybenzaldehyde.
Fluorination: The 2-methoxybenzaldehyde undergoes a fluorination reaction to introduce the fluorine atom at the desired position.
Acetic Acid Derivative Formation: The fluorinated intermediate is then converted into the acetic acid derivative through a series of reactions, including oxidation and esterification.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(2-methoxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Fluoro-2-(2-methoxyphenyl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(2-methoxyphenyl)acetic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The methoxy group can also influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-2-(3-methoxyphenyl)acetic acid
- 2-Fluoro-2-(4-methoxyphenyl)acetic acid
- 2-Methoxyphenylacetic acid
Uniqueness
2-Fluoro-2-(2-methoxyphenyl)acetic acid is unique due to the specific positioning of the fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The presence of the fluorine atom can enhance the compound’s stability and binding affinity, making it a valuable intermediate in various chemical and pharmaceutical applications.
Properties
IUPAC Name |
2-fluoro-2-(2-methoxyphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-13-7-5-3-2-4-6(7)8(10)9(11)12/h2-5,8H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYRYKCWYQXSFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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